molecular formula C12H13ClO B1600104 3-(4-Chlorophenyl)cyclohexanone CAS No. 136333-71-6

3-(4-Chlorophenyl)cyclohexanone

Cat. No. B1600104
M. Wt: 208.68 g/mol
InChI Key: GOIKJBFDOSEDRS-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)cyclohexanone” is a chemical compound with the molecular formula C12H13ClO . It is a derivative of cyclohexanone, a six-carbon cyclic molecule with a ketone functional group .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)cyclohexanone” consists of a cyclohexanone ring attached to a 4-chlorophenyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance and infrared spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenyl)cyclohexanone” include a molecular weight of 208.68 g/mol . Other properties such as solubility, boiling point, and melting point are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(4-Chlorophenyl)cyclohexanone has been synthesized from chlorobenzene, cyclohexene, and acetyl chloride through Friedel-Crafts reaction, Baeyer-Villiger reaction, and hydrolysis. A new synthesis route for this compound achieved a total yield of 12.9%, which is 6% higher than previously reported. The products were confirmed using 1H NMR and GC-MS techniques (Ye, 2007).

Tritium Labelling

  • The compound was used in a study involving tritium labelling of 2‐(O‐chlorophenyl)‐2‐(methylamino)‐Cyclohexanone (ketamine). It was observed that the major portion of the tritium was located in the cyclohexanone ring (Blackburn & Ober, 1967).

Crystal Structure Analysis

  • The crystal structure of a related compound, (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, was determined to confirm the chiral center and molecular conformation. The cyclohexanone ring in this compound adopts a chair conformation (Biermann et al., 2011).

Hydrodechlorination Studies

  • In a study focused on the catalytic hydrodechlorination of 2,4-dichlorophenol over Pd/Al2O3, cyclohexanone was identified as a product of partial and complete hydrodechlorination. This suggests potential applications in environmental remediation and chemical processing (Gómez-Quero et al., 2011).

Catalyst Deactivation Studies

  • Research has also been conducted on the deactivation of catalysts during the hydrodechlorination of 2,4-dichlorophenol, where cyclohexanone formation was observed. This contributes to the understanding of catalyst behavior and longevity in chemical processes (Yuan & Keane, 2003).

Safety And Hazards

The safety data sheet for a similar compound, “4-(3-Chlorophenyl)cyclohexanone”, suggests that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-(4-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIKJBFDOSEDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459795
Record name Cyclohexanone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)cyclohexanone

CAS RN

136333-71-6
Record name Cyclohexanone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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